N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Overview
Description
N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is involved in chemical reactions leading to various derivatives. For instance, methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives. These reactions result in compounds like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, and others, indicating the compound's potential as a chemical building block (Shestakov et al., 2009).
Crystal Structure and Physical Properties :
- The title compound, closely related to N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, has been synthesized and its crystal structure analyzed. The compound demonstrated effective herbicidal activity, highlighting its potential in agricultural applications (Liu et al., 2008).
Biological Activity :
- Synthesis routes for compounds like N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide have been described, with particular emphasis on their potential biological activities. For example, BW301U, a derivative synthesized by a general route applicable to many 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, has shown potent inhibitory activity against mammalian dihydrofolate reductase and significant antitumor activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , which could make this compound a potential target for various therapeutic applications.
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that the compound could affect multiple biochemical pathways.
Result of action
Based on the known activities of indole derivatives , it’s possible that the compound could have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-15-7-8-18(30-2)14(11-15)12-23-19(27)9-10-26-13-24-20-16-5-3-4-6-17(16)25-21(20)22(26)28/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPQWYRXAYUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide |
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